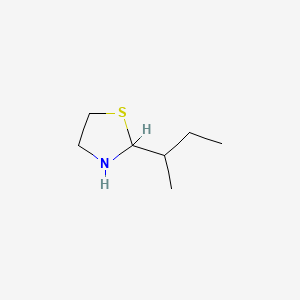

2-(1-Methylpropyl)thiazolidine

Description

Overview of the Thiazolidine (B150603) Heterocyclic Scaffold in Organic Chemistry Research

Thiazolidine, a five-membered heterocycle containing a sulfur and a nitrogen atom, serves as a fundamental scaffold in organic chemistry. nih.gov Its structure allows for various substitutions at the 2, 4, and 5 positions, leading to a wide array of derivatives with diverse chemical and biological properties. nih.gov The thiazolidine ring is a key component in numerous natural products and synthetic compounds of significant interest. nih.govresearchgate.net The presence of both sulfur and nitrogen atoms within the ring imparts unique reactivity and the potential for forming various intermolecular interactions, making it a valuable building block in the synthesis of more complex molecules. nih.govrsc.org

Research Trajectories and Objectives for 2-(1-Methylpropyl)thiazolidine Investigations

Investigations into this compound are primarily focused on its role as a flavor compound, particularly its formation during the Maillard reaction in food processing. Research objectives include elucidating the precise pathways of its formation from precursor molecules like cysteine and 2-methylbutanal. wikipedia.org Further research aims to understand how different cooking conditions and food matrices influence the yield and sensory impact of this specific thiazolidine derivative. The study of its chemical and physical properties, as well as its interactions with other volatile compounds, is crucial for controlling and optimizing the flavor profiles of various food products.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H15NS |

| Molecular Weight | 145.27 g/mol |

| Boiling Point | 74-76 °C at 10 mmHg |

| Density | 0.985 g/cm³ |

| Refractive Index | 1.504 |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.92 (t, 3H), 1.01 (d, 3H), 1.35-1.50 (m, 2H), 1.70-1.80 (m, 1H), 2.25 (s, 1H, NH), 2.90-3.00 (m, 2H), 3.15-3.25 (m, 2H), 4.35 (t, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 11.8, 16.5, 26.5, 33.5, 48.0, 58.0, 72.5 |

| Mass Spectrometry (MS) | m/z 145 (M+), 116, 88, 56 |

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-3-6(2)7-8-4-5-9-7/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEBNWSCVQZSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1NCCS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335557 | |

| Record name | 2-(1-methylpropyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40790-74-7 | |

| Record name | 2-(1-methylpropyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Analogue Development of 2 1 Methylpropyl Thiazolidine

Strategic Chemical Modifications at the Nitrogen Atom (N-3)

The nitrogen atom at the N-3 position of the thiazolidine (B150603) ring is a key site for chemical modification, allowing for the introduction of a wide variety of substituents that can significantly influence the compound's physicochemical properties and biological activity. Common strategies for modifying the N-3 position include N-alkylation and N-acylation.

N-alkylation is frequently achieved by treating the N-H of the thiazolidine ring with an alkyl halide in the presence of a base. For instance, in the synthesis of certain thiazolidinedione derivatives, sodium hydride (NaH) is used as a base to deprotonate the nitrogen, which then acts as a nucleophile, attacking an alkyl halide like ethyl bromoacetate (B1195939) core.ac.uk. This introduces an ester-containing alkyl chain at the N-3 position. A similar strategy has been employed in the synthesis of N-substituted-5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives, with the goal of enhancing anti-hyperglycemic activity.

N-acylation is another common modification at the N-3 position. This can be achieved by reacting the thiazolidine with an acyl chloride or a chloroformate. For example, 3-benzoyl-5-arylidene-thiazolidine-2,4-diones have been synthesized by the benzoylation of 5-arylidene thiazolidine-2,4-diones core.ac.uk. This introduces a benzoyl group at the N-3 position, which can alter the molecule's steric and electronic properties. The synthesis of a series of N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide compounds highlights the introduction of a more complex amide linkage at this position.

The substituents introduced at the N-3 position can have a profound impact on the biological activity of the resulting analogues. For example, in a series of thiazolidin-4-one derivatives, the nature of the N-substitution was found to be a critical determinant of their anticancer activity mdpi.com. The table below summarizes some examples of N-3 substituted thiazolidine analogues and their reported activities.

| N-3 Substituent | Parent Scaffold | Reported Activity/Application |

| Alkyl/Haloalkyl | 5-(Furan-2-ylmethylene)thiazolidine-2,4-dione | Investigated for enhanced anti-hyperglycemic activity |

| Carboxylic ester appendage | Thiazolidine-2,4-dione | Studied for antihyperglycemic activity tandfonline.com |

| Benzoyl group | 5-Arylidene-thiazolidine-2,4-dione | Synthesized for biological evaluation core.ac.uk |

| 3-chlorobenzyl | (Z)-5–(5-chloro-2-hydroxybenzylidene)thiazolidine-2,4-dione | Synthesized for evaluation against P. aeruginosa PhzS nih.gov |

| 2-(4-methoxyphenyl)-2-oxoethyl | (Z)-5–(4-methylbenzylidene)thiazolidine-2,4-dione | Synthesized for evaluation against P. aeruginosa PhzS nih.gov |

Exploration of Substituent Effects at the C-5 Position

The C-5 position of the thiazolidine ring, being an active methylene (B1212753) group, is another prime site for derivatization, most commonly through Knoevenagel condensation. This reaction typically involves the condensation of the thiazolidine with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or sodium acetate, to yield 5-arylidene or 5-alkylidene derivatives core.ac.ukresearchgate.net.

The introduction of substituents at the C-5 position has been extensively explored to investigate structure-activity relationships (SAR) for a variety of biological targets. The electronic and steric properties of the substituent on the benzylidene moiety can dramatically influence the compound's activity. For instance, studies on 5-arylidene-thiazolidine-2,4-dione derivatives have shown that the nature of the substituent on the aromatic ring is crucial for their antimicrobial and anti-inflammatory activities researchgate.netacs.org. The presence of electron-withdrawing groups on the phenyl ring has been shown to be essential for certain biological activities in some series of compounds acs.org.

In the development of aldose reductase inhibitors, a range of 5-arylidene-2,4-thiazolidinediones were synthesized, and their inhibitory activity was evaluated. The results indicated that the substituents on the arylidene moiety played a significant role in the potency of these compounds researchgate.net. Similarly, for antifungal applications, 5-arylidene-2,4-thiazolidinediones with various substitutions on the benzylidene ring have been synthesized and tested, with some showing high fungistatic and fungicidal activity core.ac.uk.

The following table presents examples of C-5 substituted thiazolidine analogues and the focus of their research.

| C-5 Substituent | Parent Scaffold | Reported Activity/Application |

| 5-Arylidene | Thiazolidine-2,4-dione | Antimicrobial activity researchgate.net |

| 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene) | Thiazolidine-2,4-dione | Potent 15-prostaglandin inhibitor researchgate.net |

| 5-(2-Hydroxy-3,5-dichlorobenzylidene) | Thiazolidine-2,4-dione | Antifungal activity core.ac.uk |

| 5-benzylidene derivatives | Thiazolidine-2,4-dione | Hypoglycemic agents core.ac.uk |

| 5-arylidene derivatives | 2-thioxo-4-thiazolidinone | Aldose reductase inhibitors nih.gov |

Functionalization of the Isopropyl Side Chain at C-2 for Structure-Activity Probes

The functionalization of the C-2 position of the thiazolidine ring is a critical strategy for developing analogues with diverse biological activities. While the synthesis of 2-substituted thiazolidines is well-documented, particularly with aryl groups, the specific derivatization of an existing alkyl side chain, such as the 1-methylpropyl (sec-butyl) group, for the development of structure-activity probes is a less explored area in the available literature.

The synthesis of 2-alkylthiazolidines is typically achieved through the condensation of an aldehyde with a β-aminothiol, such as cysteine mdpi.com. In the case of 2-(1-methylpropyl)thiazolidine, this would involve the reaction of 2-methylbutanal with a suitable aminothiol (B82208).

While direct functionalization of the sec-butyl side chain is not extensively reported, the synthesis of various C-2 modified analogues provides insight into the potential for creating structure-activity probes. For example, the synthesis of 2-(polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine demonstrates that complex, functionalized alkyl chains can be introduced at the C-2 position.

The development of structure-activity probes often requires the introduction of reporter groups, such as fluorescent labels or photoreactive groups, or the systematic modification of the side chain to probe the steric and electronic requirements of a biological target. Based on general organic synthesis principles, potential strategies for functionalizing the sec-butyl side chain could include:

Hydroxylation: Introduction of a hydroxyl group via oxidation could provide a handle for further derivatization, such as esterification or etherification, to attach probes.

Halogenation: Radical halogenation of the alkyl side chain could introduce a leaving group for subsequent nucleophilic substitution, allowing for the attachment of various functional groups.

Synthesis of analogues with terminally functionalized alkyl chains: Instead of post-synthetic modification, analogues could be synthesized from aldehydes that already contain a protected functional group on the alkyl chain.

However, it is important to note that these are hypothetical strategies, and the literature specifically detailing the functionalization of the 2-(1-methylpropyl) side chain for probe development is sparse.

Rational Design of Thiazolidine Analogues for Targeted Biochemical Research

The rational design of thiazolidine analogues involves leveraging structural information about a biological target to design and synthesize molecules with improved potency, selectivity, and pharmacokinetic properties. This approach has been successfully applied to develop thiazolidine-based compounds for a wide range of biochemical targets.

A key strategy in rational design is the use of molecular modeling and docking studies to predict how a designed analogue will bind to the active site of a target protein. For example, in the development of novel thiazolidine-2,4-dione derivatives as hypoglycemic agents, 2D QSAR (Quantitative Structure-Activity Relationship) studies were used to design compounds with predicted promising antidiabetic activities core.ac.uk.

The thiazolidine scaffold has been used as a basis for designing inhibitors for various enzymes. For instance, new phenolic derivatives of thiazolidine-2,4-dione have been synthesized and evaluated as antioxidants, with quantum studies being used to understand their chemical descriptors researchgate.net. In another example, the synthesis of thiazolidine-2-thione derivatives as xanthine (B1682287) oxidase inhibitors was guided by the goal of creating compounds that could effectively bind to the enzyme's active site.

The development of fluorescent probes is another area where the rational design of thiazolidine analogues has been applied. By incorporating a fluorophore into the thiazolidine structure, researchers can create molecules that can be used to visualize biological processes or detect the presence of specific ions or molecules.

The table below provides examples of rationally designed thiazolidine analogues and their intended biochemical research applications.

| Designed Analogue Type | Target/Application | Design Strategy |

| Thiazolidine-2,4-dione derivatives | Hypoglycemic agents | 2D QSAR to predict activity core.ac.uk |

| Phenolic derivatives of thiazolidine-2,4-dione | Antioxidants | Quantum studies to understand chemical descriptors researchgate.net |

| Thiazolidine-2-thione derivatives | Xanthine oxidase inhibitors | Design of compounds to fit the enzyme's active site |

| 5-arylidene-4-thiazolidinone derivatives | Aldose reductase inhibitors | Structure-activity relationship studies and molecular modeling nih.gov |

| 2-imino-5-arylidine-thiazolidine analogues | Anti-proliferative agents | Synthesis of a library for screening against cancer cell lines mdpi.com |

Advanced Spectroscopic and Structural Characterization of 2 1 Methylpropyl Thiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate structural details of 2-(1-Methylpropyl)thiazolidine in solution. Both ¹H and ¹³C NMR are instrumental in determining the conformation and stereochemistry of the thiazolidine (B150603) ring and its substituents.

The formation of 2-substituted thiazolidines from the condensation of cysteine with aldehydes introduces a new chiral center at the C-2 position, leading to the potential for diastereomeric mixtures. researchgate.net NMR studies have shown that these diastereomers can undergo epimerization in solution, a process that can be monitored by observing changes in the NMR spectra over time. researchgate.net The relative stereochemistry of the substituents on the thiazolidine ring significantly influences the chemical shifts and coupling constants of the ring protons.

For instance, in 2-substituted thiazolidine-4-carboxylic acid derivatives, the sum of the coupling constants between the C-4 proton and the geminal C-5 protons (J(5a,4) + J(5b,4)) has been observed to be larger for the (2R,4R) isomer compared to the (2S,4R) isomer. core.ac.uk This empirical rule, in conjunction with two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative configuration of the stereocenters. core.ac.ukrsc.org

The conformation of the five-membered thiazolidine ring, which is often puckered, can also be inferred from NMR data. The torsional angle between C-4 and C-5, a key parameter describing the ring's pucker, can be estimated using Lambert's R-value equation, which relies on ³JHH coupling constants. researchgate.net Furthermore, the solvent can influence the conformational equilibrium, leading to changes in the observed chemical shifts. researchgate.netauremn.org.br

Table 1: Representative NMR Data for Thiazolidine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 2.5 - 5.0 | Protons on the thiazolidine ring. |

| ¹³C | 30 - 70 | Carbons of the thiazolidine ring. |

Note: Specific chemical shifts for this compound are dependent on the solvent, concentration, and the specific stereoisomer being analyzed. The data presented are general ranges for related thiazolidine structures.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structural Analysis

While NMR provides invaluable information about the structure in solution, X-ray crystallography offers the definitive determination of the absolute configuration and a precise analysis of the molecule's three-dimensional structure in the solid state. researchgate.netuzh.ch This technique is crucial for unambiguously establishing the spatial arrangement of atoms, including the stereochemistry at the chiral centers.

For thiazolidine derivatives, X-ray analysis has been used to confirm the cis or trans relationship between substituents on the ring and to determine the absolute configuration (R or S) at each stereocenter. researchgate.netwikipedia.org For example, the absolute configuration of methyl (2R,4R)-2-(p-methoxybenzoyl)thiazolidine-4-carboxylate was definitively established by X-ray crystallography, which also revealed details about the ring's puckering and the conformation of its substituents. core.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a vital tool for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound. These techniques are sensitive to the vibrations of chemical bonds and provide a molecular fingerprint.

The IR and Raman spectra of thiazolidine derivatives exhibit characteristic bands corresponding to the various functional groups. mcmaster.ca For instance, the C-S stretching vibrations in thiazolidine rings typically appear in the fingerprint region of the spectrum. mcmaster.ca The presence of a carboxyl group in related thiazolidine-4-carboxylic acids can be identified by the characteristic C=O and C-O stretching bands. mcmaster.ca

Vibrational spectroscopy is also a powerful method for distinguishing between the zwitterionic and non-ionized forms of thiazolidine-4-carboxylic acids in the solid state. mcmaster.ca The position of the N-H and C=O stretching bands can indicate whether the molecule exists as an amino acid or a zwitterion. Furthermore, IR spectroscopy can detect the presence of hydrogen bonding through the observation of broad absorption bands in the high-frequency region. cdnsciencepub.com

Density Functional Theory (DFT) calculations are often employed in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. nipne.robiointerfaceresearch.com By comparing the calculated and experimental spectra, a more detailed and accurate understanding of the vibrational properties of the molecule can be achieved.

Table 2: Key Vibrational Frequencies for Thiazolidine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (acid) | 1700 - 1725 | IR, Raman |

| C=O Stretch (carboxylate) | 1550 - 1610 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular formula of this compound and for elucidating its fragmentation pathways. taylorandfrancis.com HRMS provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the elemental composition of the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for the analysis of thiazolidine derivatives. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For many thiazolidine derivatives, the molecular ion peak may be weak, but characteristic fragment ions related to the cleavage of the thiazolidine ring and its side chains are often observed. taylorandfrancis.com

The fragmentation of the thiazolidine ring can occur through various pathways, and the resulting fragment ions can help to identify the substituents on the ring. researchgate.net For example, the analysis of the mass spectra of various thiazole (B1198619) and imidazolidine (B613845) derivatives has provided insights into their characteristic fragmentation patterns, which can be applied to the structural elucidation of related compounds like this compound. researchgate.net

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, chiroptical spectroscopic methods are crucial for determining the enantiomeric excess (e.e.) of a sample. These techniques are sensitive to the differential interaction of left and right-circularly polarized light with chiral molecules.

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of chiral thiazolidine derivatives. acs.org The CD spectrum provides information about the stereochemistry of the molecule, and the sign of the Cotton effect can often be correlated with the absolute configuration at a specific stereocenter. core.ac.uk For instance, ab initio calculations of optical rotation and circular dichroism spectra have been used to predict the stereochemistry of bisthiazolidine compounds. researchgate.net

Another important technique for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This method allows for the separation of enantiomers, and the relative peak areas can be used to calculate the enantiomeric excess. akjournals.comresearchgate.net For some thiazolidine derivatives, pre-column derivatization may be necessary to achieve satisfactory separation on the chiral column. akjournals.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiazolidine |

| L-cysteine |

| Methyl (2R,4R)-2-(p-methoxybenzoyl)thiazolidine-4-carboxylate |

| Thiazolidine-4-carboxylic acid |

| Bisthiazolidine |

| Thiazole |

Computational Chemistry and Theoretical Studies of 2 1 Methylpropyl Thiazolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. mdpi.com It is employed to calculate a molecule's geometric and electronic properties, offering deep insights into its stability and reactivity. elsevierpure.comrsc.org For thiazolidine (B150603) derivatives, DFT calculations are used to optimize the molecular structure, determine vibrational frequencies, and analyze the electronic distribution, which governs the molecule's chemical behavior. nih.govuniversci.com The accuracy of DFT methods allows for a reliable comparison between theoretical data and experimental results, such as those from X-ray crystallography. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. semanticscholar.org

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and prone to engage in chemical reactions. researchgate.net In studies of various thiazolidine derivatives, the HOMO density is often localized on the thiazolidine ring and any associated phenyl rings, while the LUMO's location can be influenced by substituent groups. researchgate.net DFT calculations are used to compute the energies of these orbitals, and the resulting energy gap helps to explain the charge transfer interactions within the molecule. nih.govsemanticscholar.org

Table 1: Illustrative Frontier Orbital Energies for Thiazolidine Derivatives This table presents typical values for related compounds to illustrate the concept, as specific data for 2-(1-Methylpropyl)thiazolidine is not available in the cited literature.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Thiazolidine-4-one Derivative | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 5.5 | High stability |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack.

For thiazolidine derivatives, MEP analysis helps identify the most reactive sites. nih.gov For instance, the carbonyl oxygen and the sulfur atom in the thiazolidine ring typically show negative potential, making them likely sites for interaction with positive charges or hydrogen bond donors. elsevierpure.com The region around the acidic N-H proton often displays a positive potential, indicating its role as a potential active site for protein binding. elsevierpure.com This detailed charge landscape is fundamental for understanding non-covalent interactions, particularly in the context of drug-receptor binding. d-nb.info

Molecular Docking Simulations for Investigating Ligand-Target Interactions in Vitro

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. tanaffosjournal.ir This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interaction. nih.govnih.gov

For the thiazolidine class of compounds, docking studies have been extensively performed to explore their potential as inhibitors for various enzymes and receptors. researchgate.netfarmaciajournal.com The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target protein. A scoring function is then used to estimate the binding free energy (often reported in kcal/mol), with more negative scores indicating a higher predicted binding affinity. nih.govmdpi.com

These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. mdpi.comrsc.org For example, docking studies on thiazolidine-based compounds have identified key interactions with targets like cyclooxygenase-2 (COX-2) nih.gov, peroxisome proliferator-activated receptor-γ (PPAR-γ) nih.gov, and the main protease (Mpro) of SARS-CoV-2. rsc.org

Table 2: Examples of Molecular Docking Studies on Thiazolidine Derivatives This table summarizes findings for various thiazolidine derivatives to exemplify the application of molecular docking, as specific studies on this compound were not found in the search results.

| Thiazolidine Derivative Type | Protein Target | Reported Binding Affinity (kcal/mol) | Key Finding |

|---|---|---|---|

| 2,3-diaryl-1,3-thiazolidin-4-one nih.gov | COX-2 | - | Good correlation with in vitro inhibition assay results. |

| Thiazolidine-2,4-dione derivative nih.gov | PPAR-γ | -7.765 | High interaction with the binding pocket. |

| bis-5-arylidene-thiazolidine-2,4-dione farmaciajournal.com | K-Ras Oncoprotein | - | Promising binding affinity revealed. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the predicted ligand-receptor complex over time. farmaciajournal.comrsc.org MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic, including solvent molecules and ions, and simulating its movements under physiological conditions. tanaffosjournal.ir

In a typical MD simulation, the ligand-protein complex from docking is placed in a box of water molecules, and the system's trajectory is calculated by integrating Newton's laws of motion over a set period, often hundreds of nanoseconds. farmaciajournal.commdpi.com The stability of the complex is analyzed by monitoring metrics such as:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium and remains stable. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

MD simulations on thiazolidine derivatives have been used to confirm the stability of docked poses, showing that the ligands remain securely in the binding pocket and maintain key interactions throughout the simulation. nih.govrsc.org

Quantum Chemical Descriptors for Predicting Reaction Parameters and Interactions

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its reactivity and physical properties. conicet.gov.ar These descriptors are derived from DFT calculations and are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net Key global reactivity descriptors are often calculated from the HOMO and LUMO energies. mdpi.comijarset.com

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. ijarset.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. ijarset.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ²/2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. acs.org For instance, a compound with a low chemical hardness and high electrophilicity index is predicted to be a good electrophile and highly reactive. ijarset.com

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula (based on I and A) | Significance |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Describes the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud; related to stability. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

In Silico Predictions for Structure-Activity Relationships (SAR) in a Theoretical Context

In silico Structure-Activity Relationship (SAR) studies integrate various computational methods to understand how the chemical structure of a compound influences its biological activity. ucl.ac.uk By analyzing a series of related compounds, researchers can build theoretical models that identify the key molecular features (pharmacophores) responsible for the desired effect.

For the thiazolidine class, computational SAR studies have yielded valuable insights. researchgate.net For example, analyses have shown that:

Substitutions on aromatic rings attached to the thiazolidine core can significantly alter binding affinity. Electron-withdrawing groups at specific positions might enhance inhibitory activity against a particular enzyme. ucl.ac.uk

The nature of the substituent on the thiazolidine nitrogen can be critical. Some studies on thiazolidin-4-ones suggest this position should remain unsubstituted for optimal activity. researchgate.net

The spatial arrangement and electronic properties of substituents are crucial for establishing specific hydrogen bonds or hydrophobic interactions within a receptor's active site, as revealed by docking and MEP analysis. acs.org

These theoretical SAR models provide a rational basis for designing new, more potent, and selective derivatives for specific biological applications, guiding synthetic chemistry efforts and reducing the need for extensive trial-and-error experimentation. ucl.ac.ukresearchgate.net

Potential Research Applications and Future Directions for 2 1 Methylpropyl Thiazolidine

Development as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

A significant area of research is the development of chiral thiazolidine (B150603) derivatives as auxiliaries or ligands to control the stereochemical outcome of chemical reactions. wikipedia.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a single enantiomer of the desired product. wikipedia.org The auxiliary is then removed and can often be recovered for reuse. wikipedia.org

Thiazolidinethiones and oxazolidinones, which are structurally related to thiazolidines, have been extensively and successfully used as chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, including aldol (B89426), alkylation, and Diels-Alder reactions. researchgate.netscielo.org.mx For instance, N-acylthiazolidinethiones have been employed in magnesium halide-catalyzed aldol reactions to produce anti-aldol products with high diastereoselectivity. researchgate.net Similarly, titanium enolates of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one condense with aldehydes to yield syn-aldol adducts. scielo.org.mx The success of these related structures suggests a strong potential for 2-(1-Methylpropyl)thiazolidine to be elaborated into a novel chiral auxiliary. The inherent chirality of the sec-butyl group at the 2-position, or the introduction of other chiral centers, could be used to influence the facial selectivity of reactions on a group attached to the ring nitrogen.

Future work would involve the synthesis of N-acylated derivatives of this compound and their application in key asymmetric transformations. The diastereoselectivity of these reactions would be studied to establish the directing effect of the chiral 2-substituent.

Table 1: Asymmetric Reactions Employing Thiazolidine-Type Auxiliaries

| Reaction Type | Auxiliary Class | Typical Reagents | Predominant Product Stereochemistry | Reference(s) |

|---|---|---|---|---|

| Aldol Reaction | N-Acylthiazolidinethiones | MgBr₂·OEt₂, Et₃N, TMSCl | anti-Aldol | researchgate.net |

| Aldol Reaction | N-Acylthiazolidin-2-one | TiCl₄, DIPEA | syn-Aldol | scielo.org.mx |

| Alkylation | 2-Imidazolidinone (NCPS-supported) | LDA, Alkyl Halide | >99% de | beilstein-journals.org |

Application as Molecular Probes in Biochemical Research

The formation of the thiazolidine ring itself provides a powerful tool for biochemical research. The reaction between a 1,2-aminothiol, such as the N-terminal cysteine residue in a protein, and an aldehyde is a highly chemoselective condensation reaction. rsc.org This reaction can proceed rapidly and specifically under physiological conditions (neutral pH, aqueous solution) without the need for toxic catalysts, making it a type of "click" reaction. rsc.org

This bioconjugation strategy can be used to label proteins, peptides, and other biomolecules with probes for imaging or functional studies. rsc.orgresearchgate.net For example, a complex molecule containing an aldehyde functional group could be covalently attached to a protein that has been engineered to have an N-terminal cysteine. The formation of the stable thiazolidine linkage effectively tethers the molecule to the protein. rsc.org

This compound itself is the product of such a reaction. In a research context, scientists could synthesize complex aldehyde-containing molecules and use their reaction with cysteamine (B1669678) or cysteine-containing peptides as a model system to study the kinetics and stability of thiazolidine formation before applying it to more complex biological systems. rsc.org Future research will likely focus on optimizing the reaction rates and the stability of the resulting thiazolidine linkage by modifying the aldehyde component, providing a toolkit for biochemists to selectively modify proteins and probe their function in living cells. rsc.org

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The thiazolidine ring is a stable and versatile scaffold that can be used as a starting point for the synthesis of more complex molecules, particularly those with pharmaceutical applications. nih.govump.edu.pl The this compound structure contains several points for chemical modification: the ring nitrogen (N-3), and the carbons at the 4- and 5-positions. psu.edu

The nitrogen atom can be acylated, alkylated, or incorporated into larger ring systems. psu.eduump.edu.pl The methylene (B1212753) groups at C-4 and C-5 can be functionalized, particularly if starting from a derivative like this compound-4-carboxylic acid. bldpharm.com The ability to generate diverse libraries of compounds from a common thiazolidine core makes it an attractive building block for drug discovery programs. psu.eduump.edu.pl Thiazolidine derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Furthermore, the thiazolidine ring can act as a protected form of both an aldehyde (the 2-methylbutanal part) and a 1,2-aminothiol (the cysteamine part). psu.edu Under certain conditions, such as strong acid or base, the ring can be opened to release these components, making it a useful protecting group strategy in a multi-step synthesis. psu.edu The stability of N-substituted thiazolidines is generally higher, preventing this ring-opening and allowing the scaffold to be carried through multiple synthetic steps. psu.edugoogle.com

Exploration of New Reactivity Profiles and Chemical Transformations of the Thiazolidine Scaffold

Beyond its use as a stable building block, the thiazolidine scaffold can undergo a variety of chemical transformations to yield other important heterocyclic structures. researchgate.netpsu.edu Research into these reactions expands the synthetic utility of compounds like this compound.

Key transformations include:

Oxidation: The sulfur atom (S-1) can be selectively oxidized to form the corresponding thiazolidine-1-oxide or thiazolidine-1,1-dioxide. researchgate.netresearchgate.net These sulfoxides and sulfones have different electronic properties and biological activities compared to the parent thiazolidine.

Dehydrogenation: The thiazolidine ring can be oxidized to form more unsaturated heterocycles. researchgate.net Oxidation can lead to the formation of 2-thiazolines, 3-thiazolines, or, with further oxidation, fully aromatic thiazoles. researchgate.netresearchgate.net These products are themselves valuable compounds with distinct applications. acs.org For example, a ruthenium-catalyzed oxidation has been used to convert thiazolidines into 2-thiazolines chemoselectively. researchgate.net

Ring Transformations: The active methylene group at the 5-position (adjacent to the sulfur) in related 4-thiazolidinones can participate in condensation reactions, allowing for the construction of fused heterocyclic systems. ump.edu.plresearchgate.net While this reactivity is most pronounced in 4-oxo derivatives, exploring analogous reactions on the simpler thiazolidine ring is a potential avenue for future research.

Table 2: Representative Chemical Transformations of the Thiazolidine Ring

| Reaction Type | Reagents | Product Class | Reference(s) |

|---|---|---|---|

| S-Oxidation | Oxidizing Agents (e.g., m-CPBA) | Thiazolidine-1-oxides, Thiazolidine-1,1-dioxides | researchgate.netresearchgate.net |

| Dehydrogenation | Ru-catalyst/TBHP, MnO₂ | 2-Thiazolines, 3-Thiazolines | researchgate.net |

| Dehydrogenation/Aromatization | Strong Oxidizing Agents | Thiazoles | researchgate.net |

Computational Design of Advanced Thiazolidine-Based Research Tools

Modern drug discovery and materials science heavily rely on computational methods to design and predict the properties of new molecules, and thiazolidine chemistry is no exception. researchgate.netnih.govresearchgate.net Computational tools are used to design advanced research tools based on the thiazolidine scaffold by predicting their interactions with biological targets or their chemical properties.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor or enzyme active site. researchgate.netnih.gov For example, researchers have used molecular docking to design thiazolidinedione derivatives as inhibitors of specific enzymes or as agonists for nuclear receptors like PPAR-γ. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. psu.eduresearchgate.net These models can then be used to predict the activity of new, unsynthesized thiazolidine derivatives, guiding synthetic efforts toward more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the stability of a ligand-protein complex. nih.govresearchgate.net This method has been used to confirm the stability of computationally designed thiazolidine derivatives within the binding pocket of their target protein. nih.govresearchgate.net

Future directions will involve using these in silico methods to design novel this compound derivatives for specific purposes. For instance, computational screening could identify modifications that would make it a more effective chiral ligand or a more potent molecular probe for a specific biological target.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(1-Methylpropyl)thiazolidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between mercaptoacetic acid and appropriate aldehydes or ketones. For example, microwave-assisted synthesis using catalysts like Amberlyst A-15 (a reusable acidic resin) can enhance reaction efficiency and yield under controlled irradiation conditions (e.g., 30–60 minutes at 80–100°C) . Solvent selection (e.g., ethanol or acetonitrile) and stoichiometric ratios of reactants should be optimized via pilot studies to minimize side products.

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the thiazolidine ring structure and substituent positions. For example, the methylpropyl group’s protons appear as distinct multiplet signals in the δ 0.8–1.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNS for thiazolidine derivatives) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks near 2550 cm (S-H stretch) or 1650–1750 cm (C=O or C=N stretches) indicate functional groups .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance) and safety goggles to prevent skin/eye contact. Use flame-retardant lab coats and ensure proper ventilation .

- Emergency Protocols : In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation. Store the compound in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How do structural modifications to the thiazolidine ring affect the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Introduce substituents (e.g., electron-withdrawing groups at the 4- or 5-position of the thiazolidine ring) and evaluate minimal inhibitory concentrations (MICs) against Gram-positive/negative bacteria. For example, benzylidene substitutions at the 5-position enhance activity against Mycobacterium tuberculosis .

- Use molecular docking studies to assess interactions with bacterial targets (e.g., enoyl-acyl carrier protein reductase in M. tuberculosis) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Purity Assessment : Confirm compound purity (>95%) via HPLC or GC-MS, as impurities (e.g., unreacted mercaptoacetic acid) may skew bioassay results .

- Standardized Assays : Replicate studies under consistent conditions (e.g., pH, temperature, and cell lines). For instance, discrepancies in antidiabetic activity may arise from variations in insulin-secreting cell models (e.g., INS-1 vs. MIN6) .

Q. What strategies improve the yield of this compound in scalable synthesis?

- Methodological Answer :

- Catalyst Optimization : Heterogeneous catalysts (e.g., Amberlyst A-15) reduce reaction time and improve recyclability compared to homogeneous acids .

- Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) to eliminate solvent waste and enhance atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.